molecular formula C11H10N2O3 B12915493 6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(3H)-one CAS No. 146532-67-4

6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B12915493
CAS No.: 146532-67-4
M. Wt: 218.21 g/mol
InChI Key: PGKRROICYBJQDS-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one is a heterocyclic organic compound that features a pyrimidine ring substituted with a hydroxy group at the 6-position and a methoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with urea and a suitable catalyst to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 6-oxo-5-(4-methoxyphenyl)pyrimidin-4(1H)-one.

    Reduction: Formation of 6-hydroxy-5-(4-methoxyphenyl)dihydropyrimidin-4(1H)-one.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-phenylpyrimidin-4(1H)-one: Lacks the methoxy group, leading to different chemical properties and reactivity.

    5-(4-Methoxyphenyl)pyrimidin-4(1H)-one: Lacks the hydroxy group, affecting its interaction with molecular targets.

    6-Hydroxy-5-(4-chlorophenyl)pyrimidin-4(1H)-one: Substitution of the methoxy group with a chlorine atom alters its electronic properties.

Uniqueness

6-Hydroxy-5-(4-methoxyphenyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

146532-67-4

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-hydroxy-5-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-10(14)12-6-13-11(9)15/h2-6H,1H3,(H2,12,13,14,15)

InChI Key

PGKRROICYBJQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=CNC2=O)O

Origin of Product

United States

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